molecular formula C16H13BrN4OS B2599308 {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[(furan-2-yl)methyl]amine CAS No. 862808-09-1

{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[(furan-2-yl)methyl]amine

Cat. No.: B2599308
CAS No.: 862808-09-1
M. Wt: 389.27
InChI Key: LQAIXRJTVYEVLD-UHFFFAOYSA-N
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Description

{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[(furan-2-yl)methyl]amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromophenyl group, a triazolothiazole core, and a furan ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[(furan-2-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, followed by the introduction of the bromophenyl and furan groups. Common reagents used in these reactions include bromine, triazole, thiazole, and furan derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[(furan-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[(furan-2-yl)methyl]amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound has potential applications in studying enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its versatility makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[(furan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The triazolothiazole core is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • 2-Aminoethyl methacrylate

Uniqueness

Compared to similar compounds, {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[(furan-2-yl)methyl]amine stands out due to its unique combination of functional groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[(furan-2-yl)methyl]amine is a complex heterocyclic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C13H11BrN5S
  • Molecular Weight : 362.21 g/mol
  • CAS Number : 825606-68-6

The structure of this compound features a triazole ring fused with a thiazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that derivatives of triazole and thiazole exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study reported that thiazole-containing compounds displayed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines .
  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression. The presence of electron-donating groups enhances their interaction with cellular targets .

Antimicrobial Activity

The antimicrobial potential of triazole and thiazole derivatives is well-documented:

  • In Vitro Studies : Several studies have demonstrated that compounds with similar structures exhibit antibacterial activity comparable to standard antibiotics like norfloxacin. For example, derivatives showed effective inhibition against pathogens such as Staphylococcus aureus .
  • Structure-Activity Relationship (SAR) : The presence of halogen substituents (like bromine) on the phenyl ring is crucial for enhancing antimicrobial efficacy .

Other Pharmacological Activities

Beyond anticancer and antimicrobial properties, this compound may possess additional therapeutic effects:

  • Anti-inflammatory and Analgesic Properties : Some related compounds have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .
  • Enzyme Inhibition : Triazole derivatives have been studied for their ability to inhibit various enzymes such as carbonic anhydrase and cholinesterase, indicating potential applications in treating neurological disorders .

Summary of Case Studies

StudyCompound TestedActivityIC50 Value
Thiazole DerivativeAnticancer1.61 µg/mL
Bromophenyl TriazoleAntimicrobialComparable to Norfloxacin
Various TriazolesEnzyme InhibitionNot specified

Properties

IUPAC Name

N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]-1-(furan-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4OS/c17-12-5-3-11(4-6-12)15-19-20-16-21(15)10-14(23-16)9-18-8-13-2-1-7-22-13/h1-7,10,18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAIXRJTVYEVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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